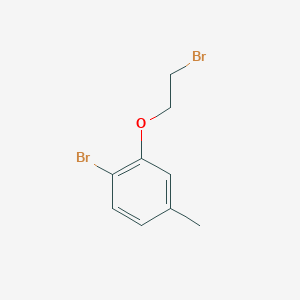

1-Bromo-2-(2-bromoethoxy)-4-methylbenzene

Description

Significance of Halogenated Aryl Ethers in Contemporary Organic Synthesis

Halogenated aryl ethers are a class of organic compounds that play a crucial role in the synthesis of a vast number of organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The carbon-halogen bond, particularly carbon-bromine and carbon-iodine, serves as a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The utility of halogenated aryl ethers stems from their ability to participate in a range of cross-coupling reactions. Seminal methodologies such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings all rely on the reactivity of aryl halides. These reactions have revolutionized the way chemists approach the synthesis of complex biaryl systems, arylamines, and other structures that are prevalent in medicinally active compounds. The ether functionality, on the other hand, is a common motif in many biologically active molecules and can influence properties such as solubility, metabolic stability, and binding affinity to biological targets.

Positional Isomerism and Structural Relevance in Bromoethoxy Arene Systems

Positional isomerism plays a critical role in defining the chemical and physical properties of substituted aromatic compounds. In the case of bromoethoxy arene systems, the specific placement of the bromoethoxy group and other substituents on the benzene (B151609) ring dictates the molecule's reactivity and steric environment.

The arrangement of substituents on a benzene ring influences the electronic distribution within the ring, which in turn affects its susceptibility to electrophilic aromatic substitution. For instance, the methyl group in 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene is an ortho-, para-directing activator, while the bromine atom is a deactivating but also ortho-, para-directing group. The ether oxygen, through its lone pairs, can also influence the electron density of the ring. The interplay of these electronic effects determines the regioselectivity of further reactions on the aromatic ring.

Furthermore, the relative positions of the substituents have a profound impact on the steric hindrance around the reactive sites. In this compound, the proximity of the bromoethoxy group to the aryl bromide can influence the accessibility of the bromine atom to a catalyst in cross-coupling reactions. The specific isomeric arrangement is therefore a crucial design element in a synthetic strategy, enabling chemists to fine-tune the reactivity of the molecule to achieve a desired outcome. For instance, the bromination of a monosubstituted benzene ring can lead to a mixture of ortho, meta, and para isomers, and the separation of these isomers is often a key step in a synthetic sequence. libretexts.org

Strategic Importance of this compound as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its capacity to serve as a bifunctional building block. The two bromine atoms, being in different chemical environments, can be addressed selectively in sequential reactions.

The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at this position. For example, it can be coupled with boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or terminal alkynes (Sonogashira coupling) to construct more elaborate molecular architectures.

Simultaneously or sequentially, the primary alkyl bromide in the 2-bromoethoxy side chain can undergo nucleophilic substitution reactions. This allows for the introduction of a diverse array of functional groups, such as azides, cyanides, or thiols, or for the formation of larger ether linkages through Williamson ether synthesis. francis-press.com This dual reactivity allows for the construction of complex molecules in a convergent and efficient manner. The ability to perform selective transformations at either the aryl or the alkyl bromide position makes this compound a powerful tool for the synthesis of libraries of compounds for drug discovery and materials science.

Properties

IUPAC Name |

1-bromo-2-(2-bromoethoxy)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBNPBIYGDVQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity of 1 Bromo 2 2 Bromoethoxy 4 Methylbenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for this molecule, primarily involving the highly reactive primary alkyl bromide. The aryl bromide, in contrast, is significantly less reactive towards traditional nucleophilic substitution due to the high energy required to break the sp²-hybridized C-Br bond.

The carbon atom attached to the bromine in the bromoethoxy side chain is a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.combrainly.com The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (the bromide ion). masterorganicchemistry.comyoutube.com This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. masterorganicchemistry.com

The rate of this reaction is dependent on the concentration of both the substrate (1-Bromo-2-(2-bromoethoxy)-4-methylbenzene) and the incoming nucleophile. youtube.com Steric hindrance is a critical factor in SN2 reactions; the low steric bulk around the primary carbon center in the bromoethoxy group facilitates access for the nucleophile, leading to rapid reaction rates compared to more substituted alkyl halides. masterorganicchemistry.com

The primary alkyl bromide readily reacts with a range of nucleophiles, making it a versatile synthetic handle. The nature of the nucleophile determines the resulting functional group.

Oxygen Nucleophiles: Strong oxygen-based nucleophiles, such as hydroxide (B78521) (OH⁻) or alkoxide (RO⁻) ions, will attack the primary carbon to displace the bromide. For example, reaction with sodium methoxide (B1231860) would yield 1-methoxy-2-(2-bromoethoxy)-4-methylbenzene. libretexts.org

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nitrogen nucleophiles that can react at the primary alkyl bromide center to form primary, secondary, and tertiary amines, respectively.

Sulfur Nucleophiles: Sulfur-based nucleophiles, like thiols and their conjugate bases (thiolates, RS⁻), are particularly potent nucleophiles due to the high polarizability of sulfur. msu.edursc.org They react efficiently in SN2 reactions to form thioethers. msu.edu For instance, reaction with sodium thiomethoxide (NaSMe) would yield a methyl thioether derivative.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles via an SN2 mechanism.

| Nucleophile Category | Example Nucleophile | Reagent Example | Product Functional Group |

| Oxygen | Hydroxide | Sodium Hydroxide (NaOH) | Primary Alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | |

| Nitrogen | Ammonia | Ammonia (NH₃) | Primary Amine |

| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine | |

| Sulfur | Hydrosulfide | Sodium Hydrosulfide (NaSH) | Thiol |

| Thiolate | Sodium Thiomethoxide (NaSMe) | Thioether |

Elimination Reactions (e.g., HBr Elimination leading to Alkene Formation)

In the presence of a strong, sterically hindered base, an elimination reaction can compete with or even become the major pathway. ucsb.eduutdallas.edu For the 2-bromoethoxy group, this would typically proceed through a bimolecular elimination (E2) mechanism. mgscience.ac.in The E2 reaction is a concerted process where the base abstracts a proton from the carbon atom adjacent to the ether oxygen, while the electrons from the C-H bond move to form a pi bond, and the bromide leaving group departs simultaneously. ucsb.edulibretexts.org

This reaction requires an anti-periplanar arrangement of the proton being abstracted and the bromide leaving group. mgscience.ac.in The product of this elimination reaction would be 1-bromo-4-methyl-2-(vinyloxy)benzene, which contains an alkene functional group (a vinyl ether). The use of bulky bases, such as potassium tert-butoxide, favors elimination over substitution by hindering the nucleophilic attack required for the SN2 pathway. utdallas.edu

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.commsu.edu The rate and regioselectivity (the position of substitution) are controlled by the three existing substituents: the bromo group, the alkoxy group, and the methyl group. makingmolecules.com

-OCH₂CH₂Br (Alkoxy group): This is a strongly activating group and an ortho, para-director due to the ability of its oxygen lone pairs to donate electron density to the ring through resonance.

-CH₃ (Methyl group): This is a weakly activating group and an ortho, para-director, donating electron density through an inductive effect.

-Br (Bromo group): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance effects from its lone pairs. makingmolecules.com

The positions on the ring open for substitution are C3, C5, and C6. The directing effects of the existing groups are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect | Positions Directed To |

| -Br | C1 | Deactivating | Ortho, Para | C6, C5 |

| -OCH₂CH₂Br | C2 | Activating (Strong) | Ortho, Para | C3, C6 (Para blocked) |

| -CH₃ | C4 | Activating (Weak) | Ortho, Para | C3, C5 |

Based on this analysis, the incoming electrophile will be directed primarily to positions C3 and C5. The powerful activating and directing effect of the C2-alkoxy group, reinforced by the directing effects of the C4-methyl and C1-bromo groups, makes these positions the most nucleophilic. Position C6 is also activated, but to a lesser extent. Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or bromination (with Br₂/FeBr₃) would be expected to yield a mixture of products with substitution occurring predominantly at the C3 and C5 positions. libretexts.orgyoutube.com

Radical Reactions and Mechanistic Investigations

The carbon-bromine bonds in the molecule can undergo homolytic cleavage when exposed to radical initiators or UV light, leading to the formation of radical intermediates. youtube.com This can initiate radical chain reactions, which consist of three main stages: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator (like AIBN) or UV light can cause the weaker primary C-Br bond to break homolytically, forming a primary alkyl radical and a bromine radical.

Propagation: The generated radical can then react with other molecules to form new products and regenerate a radical, continuing the chain. For instance, an aryl radical could potentially be formed, which could then react with a nucleophile in a radical nucleophilic substitution (SRN1) type mechanism. umich.eduresearchgate.net

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

While less common than ionic pathways for this substrate, radical mechanisms can become significant under specific conditions, such as in non-polar solvents and in the presence of radical initiators. youtube.com

Transition Metal-Catalyzed Cross-Coupling Transformations

The aryl bromide moiety is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. pku.edu.cnresearchgate.net The general mechanism involves a catalytic cycle, commonly with a palladium catalyst. pku.edu.cn The cycle typically includes:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl C-Br bond, forming a palladium(II) intermediate.

Transmetalation: A second coupling partner, often an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling), transfers its organic group to the palladium center. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst.

The primary alkyl bromide is generally not suitable for these reactions as it can undergo side reactions like β-hydride elimination. Therefore, the aryl bromide is the selective site for these transformations.

The table below lists several common cross-coupling reactions applicable to the aryl bromide position of this compound.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron compound | Pd(PPh₃)₄ | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂ | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amine | Pd complexes | C-N |

| Stille Coupling | Organotin compound | Pd(PPh₃)₄ | C-C |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, creating biaryl structures, styrenes, and polyolefins by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgwikipedia.org For this compound, the aryl bromide is the primary site of reactivity in Suzuki-Miyaura coupling.

The catalytic cycle generally involves three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. Electron-donating, sterically demanding phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. nih.gov

Illustrative Suzuki-Miyaura Coupling of this compound:

| Entry | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 110 | 95 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides. Specific results for this compound would require experimental validation.

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. libretexts.orgwikipedia.org This reaction has largely replaced harsher, traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The mechanism proceeds through a catalytic cycle similar to other cross-coupling reactions: libretexts.orgwikipedia.org

Oxidative Addition: A Pd(0) complex reacts with the aryl bromide of this compound.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Early systems used monodentate phosphines, while later generations of catalysts employ bulky, electron-rich phosphine ligands (such as XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) that facilitate the coupling of a wider range of amines and aryl halides under milder conditions. researchgate.netresearchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide are essential for catalyst turnover. researchgate.net

Illustrative Buchwald–Hartwig Amination of this compound:

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP | NaOtBu | Toluene | 100 | 94 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | t-BuOH | 110 | 88 |

This table is illustrative and based on typical conditions for Buchwald-Hartwig amination of aryl bromides. Specific results for this compound would require experimental validation.

Heck and Sonogashira Coupling Applications

Heck Coupling: The Heck reaction is a palladium-catalyzed method to form a substituted alkene by coupling an unsaturated halide with an alkene. While not as commonly applied to substrates like this compound as other couplings, the aryl bromide can react with various alkenes to introduce vinyl groups.

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free protocols have been developed. organic-chemistry.orgorganic-chemistry.org The reaction is carried out in the presence of an amine base, which also serves as the solvent in some cases. organic-chemistry.org

The catalytic cycle involves the palladium-catalyzed oxidative addition to the aryl bromide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper salt, and base), and subsequent reductive elimination. nih.gov This reaction would selectively occur at the aryl bromide position of this compound to yield an arylethyne derivative.

Illustrative Sonogashira Coupling of this compound:

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Toluene | 70 | 93 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 60 | 90 |

This table is illustrative and based on typical conditions for Sonogashira coupling of aryl bromides. Specific results for this compound would require experimental validation.

Functional Group Interconversions and Selective Transformations

The structure of this compound offers multiple avenues for further chemical modification beyond cross-coupling.

Functional Group Interconversions: The terminal alkyl bromide of the 2-bromoethoxy side chain is susceptible to nucleophilic substitution (Sɴ2) reactions. This allows for the introduction of a wide array of functional groups. For instance, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can be further reduced to a primary amine. Similarly, displacement with cyanide would produce a nitrile, a versatile precursor for carboxylic acids, amines, and aldehydes. vanderbilt.edu

Selective Transformations (e.g., Oxidation at the Methylene (B1212753) Bridge): The methylene groups in the ethoxy bridge are potential sites for oxidation. The ability to oxidize strong methylene C-H bonds in the presence of more easily oxidized aromatic functionalities is a significant challenge in synthetic chemistry. nih.gov However, specialized catalyst systems, such as certain manganese or iron complexes, have been developed to achieve chemoselective C-H oxidation. nih.gov Applying such a system to this compound could potentially lead to the formation of a ketone or alcohol at the methylene position adjacent to the ether oxygen, providing a route to more complex derivatives.

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete assignment of the proton and carbon skeletons of 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the bromoethoxy group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments within the molecule. This technique is crucial for confirming the carbon framework and identifying the positions of the various substituents on the benzene (B151609) ring and the ethoxy chain.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra would reveal the coupling between adjacent protons, aiding in the assignment of the aromatic and ethoxy protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Currently, detailed, publicly available, and experimentally verified ¹H NMR, ¹³C NMR, and 2D NMR data specifically for this compound is limited in the scientific literature. While predictions can be made based on the analysis of structurally similar compounds, experimental data is necessary for definitive structural confirmation.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.5 | m | 3H |

| -O-CH₂- | 4.2 - 4.4 | t | 2H |

| -CH₂-Br | 3.6 - 3.8 | t | 2H |

| -CH₃ | 2.2 - 2.4 | s | 3H |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) | ||

| Aromatic C-Br | 110 - 120 | ||

| Aromatic C-O | 150 - 160 | ||

| Aromatic C-CH₃ | 130 - 140 | ||

| Aromatic C-H | 115 - 130 | ||

| -O-CH₂- | 65 - 75 | ||

| -CH₂-Br | 30 - 40 | ||

| -CH₃ | 20 - 25 | ||

| Note: These are predicted values and require experimental verification. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula. For this compound (C₉H₁₀Br₂O), HRMS would provide a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments, with distinct peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes. Analysis of the fragmentation pathways can help to identify key structural motifs within the molecule, such as the loss of the bromoethyl group or cleavage of the ether linkage.

| Fragment | Predicted m/z | Significance |

| [M]⁺ | 291.9/293.9/295.9 | Molecular ion peak with characteristic bromine isotopic pattern |

| [M - CH₂Br]⁺ | 199.0/201.0 | Loss of a bromomethyl radical |

| [M - CH₂CH₂Br]⁺ | 183.0/185.0 | Loss of a bromoethyl radical |

| [C₇H₇BrO]⁺ | 198.0/200.0 | Cleavage of the ether bond |

| [C₇H₇]⁺ | 91.1 | Tropylium ion, characteristic of toluene (B28343) derivatives |

| Note: The m/z values are approximate and the isotopic distribution for bromine-containing fragments would be observed. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

C-O-C stretching (ether): Strong absorption in the region of 1000-1300 cm⁻¹

C-Br stretching: Typically in the fingerprint region, below 800 cm⁻¹

The presence and specific positions of these absorption bands would confirm the existence of the aromatic ring, the ether linkage, and the alkyl and bromo functionalities within the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O-C stretch (ether) | 1000 - 1300 |

| C-Br stretch | 500 - 800 |

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Product Purity

Beyond the fundamental techniques, advanced spectroscopic methods can be employed to gain deeper insights into the chemical behavior of this compound. For instance, in-situ spectroscopic techniques, such as time-resolved NMR or IR spectroscopy, could be utilized to monitor the progress of reactions involving this compound, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms.

Furthermore, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for assessing the purity of synthesized this compound and for identifying any potential byproducts or isomers formed during its preparation. These advanced methods provide a more dynamic and comprehensive understanding of the compound's reactivity and stability.

Applications of 1 Bromo 2 2 Bromoethoxy 4 Methylbenzene in Complex Molecule Synthesis

A Versatile Building Block for Advanced Organic Scaffolds and Heterocyclic Compounds

The presence of an aryl bromide in 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the creation of intricate organic frameworks. nih.govelsevierpure.com Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, enabling the attachment of diverse molecular fragments to the aromatic ring. This capability is crucial for the synthesis of complex polycyclic aromatic hydrocarbons and other advanced organic scaffolds. nih.govelsevierpure.com

Furthermore, the dual functionality of the molecule allows for sequential or one-pot reactions to construct heterocyclic compounds. The aryl bromide can participate in C-N and C-O bond-forming reactions, key steps in the synthesis of nitrogen- and oxygen-containing heterocycles. researchgate.net Additionally, the bromoethoxy side chain can undergo intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, intramolecular cyclization of similar propargyl ethers has been shown to produce chromene derivatives. researchgate.net

| Reaction Type | Catalyst/Reagents | Bond Formed | Resulting Scaffold |

| Suzuki Coupling | Pd Catalyst, Boronic Acid/Ester | C-C | Biaryl systems, Polycyclic aromatics |

| Heck Coupling | Pd Catalyst, Alkene | C-C | Substituted alkenes, Stilbenes |

| Sonogashira Coupling | Pd/Cu Catalysts, Alkyne | C-C | Aryl alkynes, Conjugated systems |

| Buchwald-Hartwig Amination | Pd Catalyst, Amine | C-N | Aryl amines, N-Heterocycles |

| Ullmann Condensation | Cu Catalyst, Alcohol/Amine | C-O / C-N | Diaryl ethers, N-Aryl compounds |

| Intramolecular Cyclization | Base or Lewis Acid | C-O / C-C | Fused heterocyclic systems |

Role in Polymer and Material Science Development

The reactivity of this compound also extends to the realm of polymer and material science, where it can serve as a key monomer or precursor for functionalized materials.

Precursor for Functionalized Polymers and Resins with Tunable Properties

The bromoethoxy group of the molecule is particularly useful for polymerization reactions. It can be used in the synthesis of polyethers through Williamson ether synthesis-type polycondensations. The resulting polymers would possess aromatic side chains, which can influence the material's thermal and mechanical properties.

Moreover, the aryl bromide functionality allows for post-polymerization modification. elsevierpure.com For instance, an ether-linked polymer with pendant bromo-substituted aromatic groups can be functionalized via Ullmann coupling reactions to introduce new chemical moieties, thereby tailoring the polymer's properties for specific applications such as carbon dioxide capture. elsevierpure.com This approach enables the creation of a library of polymers with diverse functionalities from a single parent polymer.

Integration into Supramolecular Architectures (e.g., Brominated Pillararenes)

Brominated aromatic compounds are valuable precursors in the synthesis of supramolecular structures like pillararenes. bohrium.comrsc.orgacs.org The bromine atoms can direct the assembly of the macrocyclic structure and can also serve as handles for further functionalization. While the direct use of this compound in pillararene synthesis is not explicitly documented, its structural motifs are analogous to the building blocks used for creating functionalized pillararenes. These unique host molecules have applications in materials science, sensing, and drug delivery. bohrium.comrsc.orgacs.org

Intermediacy in the Synthesis of Agrochemicals and Other Specialty Chemicals

Brominated organic compounds are widely used as intermediates in the manufacturing of agrochemicals and other specialty chemicals. nih.govnih.govmdpi.com The bromine atom can be a key feature for the biological activity of the final product or can serve as a leaving group in the final steps of the synthesis.

Aryl bromides are common precursors in the synthesis of pesticides, herbicides, and fungicides. mdpi.com The specific substitution pattern of this compound could be strategically utilized to synthesize complex agrochemical molecules with desired efficacy and environmental profiles. For example, bromophenols are known precursors for hydroxylated polybrominated diphenyl ethers, some of which exhibit biological activity. nih.govacs.orgtandfonline.com

Strategic Utility in the Derivatization and Synthesis of Biologically Active Compounds

The dual reactivity of this compound makes it a strategic tool for the derivatization and synthesis of biologically active compounds. The bromoethoxy group can act as a linker to attach the aromatic core to other molecules of interest, such as peptides or other small molecules, to create conjugates with novel biological properties. nih.gov

The aryl bromide moiety allows for the introduction of the substituted phenyl ring into a larger bioactive scaffold through the aforementioned cross-coupling reactions. This is a common strategy in medicinal chemistry to explore the structure-activity relationship of a lead compound. The synthesis of novel bromophenol derivatives with potential inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase highlights the importance of brominated aromatics in drug discovery. mdpi.com

Computational and Theoretical Analysis of this compound

While specific computational studies on this compound are not extensively available in publicly accessible literature, the application of established computational chemistry and theoretical methods can provide significant insights into its molecular properties and reactivity. This article details the theoretical approaches that are instrumental in characterizing such a compound, following a structured examination of quantum chemical calculations, Density Functional Theory, molecular dynamics, in silico predictions, and chemoinformatic methodologies.

Synthesis and Reactivity of Advanced Derivatives of 1 Bromo 2 2 Bromoethoxy 4 Methylbenzene

Alkylation and Arylation Products

The presence of an aromatic bromine atom in 1-bromo-2-(2-bromoethoxy)-4-methylbenzene makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. By reacting this compound with various aryl or alkyl boronic acids or esters, a diverse range of biaryl and alkyl-aryl derivatives can be synthesized. The choice of ligands for the palladium catalyst can influence the reaction efficiency and selectivity.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The products of the Heck reaction can be further functionalized, providing access to a variety of complex molecules.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. A wide range of primary and secondary amines can be used, leading to the synthesis of various N-aryl derivatives.

The alkyl bromide in the 2-(2-bromoethoxy) side chain can also undergo alkylation and arylation reactions, typically through nucleophilic substitution pathways. For instance, reaction with carbanions or other carbon nucleophiles can introduce new alkyl or aryl groups at this position.

| Reaction Type | Reagents | Potential Product Structure |

| Suzuki-Miyaura | Ar-B(OH)2, Pd catalyst, base | Ar-C6H3(CH3)-O-CH2CH2-Br |

| Heck | R-CH=CH2, Pd catalyst, base | R-CH=CH-C6H3(CH3)-O-CH2CH2-Br |

| Sonogashira | R-C≡CH, Pd catalyst, Cu(I) | R-C≡C-C6H3(CH3)-O-CH2CH2-Br |

| Buchwald-Hartwig | R2NH, Pd catalyst, base | R2N-C6H3(CH3)-O-CH2CH2-Br |

| Nucleophilic Substitution | Nu:- | Br-C6H3(CH3)-O-CH2CH2-Nu |

Modified Ether Derivatives and Structural Analogues

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI. More controlled modifications can be achieved by targeting the terminal bromoethyl group.

Displacement of the terminal bromine with various nucleophiles can lead to a wide array of modified ether derivatives. For example, reaction with alkoxides or phenoxides via the Williamson ether synthesis can extend the ether chain or introduce different aromatic moieties. Thiolates can be used to introduce sulfur-containing functional groups, leading to thioether derivatives.

Structural analogues can be prepared by modifying the core aromatic ring. For instance, the methyl group could be oxidized to a carboxylic acid, or additional functional groups could be introduced onto the ring via electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

| Modification | Reagents | Resulting Functional Group |

| Ether Cleavage | HBr or HI | Phenol (B47542) and 1,2-dibromoethane |

| Williamson Ether Synthesis | R-O- Na+ | -O-CH2CH2-O-R |

| Thioether Formation | R-S- Na+ | -O-CH2CH2-S-R |

| Amine Alkylation | R2NH | -O-CH2CH2-NR2 |

Halogen-Exchange and Functionalization Derivatives

The two bromine atoms in this compound exhibit different reactivities, allowing for selective functionalization.

Alkyl Bromide Functionalization: The primary alkyl bromide is susceptible to nucleophilic substitution. A classic example is the Finkelstein reaction, where treatment with sodium iodide in acetone converts the alkyl bromide to an alkyl iodide. This iodo-derivative is often more reactive and can be a useful intermediate for subsequent nucleophilic substitutions. The alkyl bromide can also be converted to other functional groups such as azides, nitriles, and esters by reaction with the corresponding nucleophiles.

Aryl Bromide Functionalization: The aryl bromide can undergo halogen-metal exchange, typically with organolithium reagents at low temperatures, to form an aryllithium species. This reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups, such as carboxylic acids (by reaction with CO2), aldehydes (by reaction with DMF), or other carbon-based substituents. Regioselective halogen-metal exchange can be a powerful tool for derivatization. organic-chemistry.org

| Target Bromine | Reaction | Reagents | Product |

| Alkyl | Finkelstein Reaction | NaI, acetone | 1-Bromo-2-(2-iodoethoxy)-4-methylbenzene |

| Alkyl | Azide (B81097) Formation | NaN3 | 1-(2-Azidoethoxy)-2-bromo-5-methylbenzene |

| Alkyl | Nitrile Formation | NaCN | 3-(2-Bromo-5-methylphenoxy)propanenitrile |

| Aryl | Halogen-Metal Exchange | n-BuLi, then E+ | E-C6H3(CH3)-O-CH2CH2-Br |

Incorporation into Macrocyclic and Polycyclic Systems

The bifunctional nature of this compound makes it a valuable building block for the synthesis of macrocyclic and polycyclic structures. The presence of two reactive sites allows for its participation in cyclization reactions.

For example, the terminal alkyl bromide can react intramolecularly with a nucleophilic group introduced at the aromatic position (or vice versa) to form a cyclic ether. Intermolecular reactions can also lead to macrocycles. For instance, reaction with a di-nucleophile under high dilution conditions can lead to the formation of a macrocyclic diether. Strategies for the diversity-oriented synthesis of macrocycles often rely on such bifunctional building blocks. cam.ac.uk

Furthermore, the aryl bromide can participate in palladium-catalyzed intramolecular cyclization reactions, such as an intramolecular Heck reaction, if a suitable alkene tether is introduced at the ethoxy side chain. The synthesis of large peptidomimetic macrocycles has been achieved through one-pot cyclization reactions, highlighting the potential for complex macrocycle formation. xmu.edu.cn

Regioisomeric Purity and Separation Techniques for Derivatives

In many of the derivatization reactions of this compound, the formation of regioisomers is possible, particularly in reactions involving the aromatic ring. For example, in electrophilic aromatic substitution reactions, the directing effects of the bromo and bromoethoxy substituents may lead to a mixture of products.

Ensuring the regioisomeric purity of the synthesized derivatives is crucial. The primary methods for the separation and purification of these isomers include:

Chromatography: Column chromatography is the most common technique for separating isomers on a laboratory scale. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations, offering higher resolution.

Crystallization: If the desired product and its isomers are crystalline solids with different solubilities, fractional crystallization can be an effective method for purification.

Spectroscopic Analysis: The purity of the separated isomers must be confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing between regioisomers, as the chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. Mass spectrometry and infrared (IR) spectroscopy are also essential for structural characterization.

The development of regioselective reactions is also a key strategy to avoid the formation of isomeric mixtures. For instance, the use of specific catalysts or directing groups can favor the formation of a single regioisomer, simplifying the purification process. organic-chemistry.org

Future Research Directions and Emerging Paradigms in the Study of 1 Bromo 2 2 Bromoethoxy 4 Methylbenzene

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of halogenated aryl ethers often involves hazardous reagents and generates significant waste. Future research will prioritize the development of environmentally benign methodologies for the synthesis of 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene and its derivatives, focusing on atom economy, reduced toxicity, and energy efficiency.

Key green approaches include:

In Situ Bromine Generation: Conventional bromination using liquid bromine is hazardous. Safer alternatives involve the in situ generation of the brominating agent from more benign precursors. acs.org For instance, reacting sodium bromide (NaBr) with an oxidant like sodium hypochlorite (B82951) (NaOCl) in an acidic solution can produce bromine as needed, minimizing handling risks. acs.org Another sustainable method is the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system, which offers an environmentally friendly approach to bromination. researchgate.net Continuous flow reactors can further enhance safety by generating and consuming hazardous intermediates like Br₂ or KOBr in a closed, controlled system. nih.govnih.gov

Catalytic Williamson Ether Synthesis: The Williamson ether synthesis is a classic method for forming ether bonds, but it traditionally relies on stoichiometric amounts of strong bases and produces salt byproducts. numberanalytics.commasterorganicchemistry.com Modern approaches aim to render this process catalytic and more sustainable. High-temperature catalytic Williamson ether synthesis (CWES) can convert phenols and weak alkylating agents (like alcohols or esters) into aryl ethers, avoiding the use of alkyl halides and reducing salt waste. acs.org Another green innovation is the use of surfactant-assisted synthesis in aqueous media, which can facilitate the reaction of water-immiscible organic compounds, reducing the need for volatile organic solvents. researchgate.net

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a core principle of green chemistry. Performing reactions under solvent-free conditions, for example by using a solid base like K₂CO₃ for etherification, can significantly reduce environmental impact. researchgate.net When a solvent is necessary, water is an ideal choice. Copper-catalyzed systems using water-soluble ligands, such as 4,7-dihydroxy-1,10-phenanthroline, have been developed for the synthesis of phenols and alkyl aryl ethers in neat water. rsc.org

| Green Synthesis Strategy | Key Features | Potential Application to Target Compound |

| In Situ Bromination | Generation of Br₂ from less hazardous precursors (e.g., NaBr/NaOCl or HBr/H₂O₂) acs.orgresearchgate.net | Aromatic bromination of a p-cresol (B1678582) derivative precursor. |

| Catalytic Etherification | Avoids stoichiometric strong bases and alkyl halides; reduces salt waste acs.org | Formation of the ether linkage between a brominated phenol (B47542) and an alcohol. |

| Aqueous/Micellar Synthesis | Uses water as a solvent, facilitated by surfactants, reducing VOCs researchgate.net | Performing the etherification step in an aqueous micellar medium. |

| Solvent-Free Reactions | Eliminates solvent waste, often requiring only thermal energy and a solid catalyst/base researchgate.net | Etherification of a solid phenol precursor with a bromo-alcohol under solvent-free conditions. |

Chemo- and Regioselective Transformations with Novel Catalytic Systems

The presence of multiple reactive sites in this compound—two distinct C-Br bonds, aromatic C-H bonds, and benzylic C-H bonds—presents a significant challenge and opportunity for selective functionalization. Future research will focus on developing novel catalytic systems that can precisely target a single site, enabling the synthesis of complex derivatives without the need for cumbersome protecting group strategies.

Site-Selective Cross-Coupling: Differentiating between the aromatic and aliphatic C-Br bonds is a primary goal. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. The regioselectivity of these reactions on polyhalogenated compounds can be controlled by a combination of electronic and steric factors, as well as by the careful selection of catalysts, ligands, and reaction conditions. nih.govnih.govresearchgate.net It is generally expected that the more reactive C(sp²)-Br bond on the aromatic ring would undergo oxidative addition to a low-valent metal catalyst more readily than the C(sp³)-Br bond of the ethoxy chain, allowing for selective functionalization of the aryl core. Emerging strategies using specific ligands or additives can even reverse or tune this inherent reactivity. nih.gov

Regioselective Aromatic Bromination: For precursors of the target molecule, achieving specific bromination patterns is crucial. While direct bromination can lead to mixtures of products, modern reagents have been developed for high regioselectivity. orientjchem.org Reagents like N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form (PBBS) have shown excellent para-selectivity for brominating activated aromatic rings under mild conditions without a catalyst. organic-chemistry.org Such methods could be instrumental in preparing the 1-bromo-2-hydroxy-4-methylbenzene intermediate with high purity.

Selective C-H Functionalization: Directing group-assisted C-H activation is a powerful strategy for functionalizing specific C-H bonds. While not directly applicable to the target molecule as-is, derivatives containing a directing group could be used to selectively functionalize the C-H bonds ortho to the ether or methyl groups.

Benzylic Functionalization: The methyl group offers another site for transformation. Methods for the selective benzylic bromination of toluene (B28343) derivatives, for instance using boron tribromide at room temperature, could be applied to introduce further functionality at this position without affecting the other bromine atoms. bohrium.comtandfonline.com

| Transformation Type | Target Site | Catalytic Approach / Reagent | Expected Outcome |

| Suzuki-Miyaura Coupling | Aromatic C-Br bond | Palladium catalyst with specialized phosphine (B1218219) ligands nih.gov | Selective formation of a C-C bond at the aromatic ring. |

| Buchwald-Hartwig Amination | Aromatic C-Br bond | Palladium or Copper catalyst with amine nucleophile researchgate.net | Selective formation of a C-N bond at the aromatic ring. |

| Electrophilic Bromination | Aromatic C-H of precursor | N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) organic-chemistry.org | High para-selectivity in the bromination of a phenol precursor. |

| Benzylic Bromination | Benzylic C-H bond | Boron tribromide (BBr₃) or N-Bromosuccinimide (NBS) with light researchgate.netbohrium.com | Selective bromination of the methyl group. |

Exploration of Photocatalytic and Electrocatalytic Methodologies

Visible-light photocatalysis and electrocatalysis offer sustainable and powerful alternatives to traditional thermal reactions, often enabling unique reactivity under mild conditions. Future studies on this compound will likely explore these energy-input methods for bond formation and functionalization.

Photocatalytic C-O Bond Formation: The ether linkage could potentially be formed using photoredox catalysis. While less common than C-N or C-C couplings, methods are emerging for the photocatalytic synthesis of aryl ethers.

Generation of Aryl Radicals: The aromatic C-Br bond can be targeted by visible-light photocatalysis to generate an aryl radical. researchgate.netnih.gov This can be achieved using various photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes) that, upon excitation, can reduce the aryl bromide via single-electron transfer (SET). researchgate.netnih.gov The resulting aryl radical is a versatile intermediate that can participate in a range of subsequent reactions, such as C-H arylation or addition to π-systems.

Photocatalytic C-H Functionalization: The synergistic merger of photocatalysis with transition metal catalysis has enabled novel C-H functionalization reactions at room temperature. beilstein-journals.organr.fr For example, a photocatalyst can be used to generate a radical species that is then intercepted by a metalacyclic intermediate formed via C-H activation. nih.gov Such a strategy could be envisioned for the functionalization of the aromatic or benzylic C-H bonds of the target molecule or its precursors. nih.govacs.org

Electrocatalytic Transformations: Electrosynthesis provides a reagent-free method for oxidation and reduction. Electrocatalytic approaches could be developed for the formation of the ether bond or for the selective reduction of one of the C-Br bonds, offering a high degree of control through the applied potential.

Design of Smart Materials Incorporating the Compound's Structural Motifs

The dibrominated nature of this compound makes it an attractive building block, or monomer, for the synthesis of advanced functional materials. The two bromine atoms can act as handles for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures.

Flame-Retardant Polymers: Brominated aromatic compounds are widely used as flame retardants. researchgate.net Polymerizing derivatives of this compound could lead to new polybenzoxazines or other thermosets with inherent flame-retardant properties and high thermal stability. researchgate.netgoogle.com The presence of both aromatic and aliphatic bromine could offer synergistic flame-retardant effects.

Polymers with High Refractive Index: Aromatic rings and heavy atoms like bromine increase the refractive index of a material. Polymers incorporating this structural motif could be developed for applications in optical materials, such as lenses, coatings, and optoelectronic devices.

Liquid Crystals: The rigid aromatic core combined with a flexible ether-containing side chain is a common feature in liquid crystalline molecules (mesogens). isca.memdpi.com By modifying the structure, for example by extending the alkyl chain or adding other aromatic rings via cross-coupling, it may be possible to design novel liquid crystals. isca.me The aryl ether motif is known to be a component of some liquid crystalline crown ethers and other mesogenic materials. rsc.orgnih.gov

Functional Polymeric Materials: The bromine atoms can be replaced post-polymerization to introduce a wide range of functional groups. This post-polymerization modification strategy allows for the creation of diverse functional materials from a single parent brominated polymer, enabling applications in areas such as sensors, stimuli-responsive materials, or separation membranes. researchgate.netrsc.org

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene?

Methodological Answer: The compound is synthesized via bromination of precursor aromatic substrates. A typical route involves:

- Step 1 : Bromination of 4-methylphenol derivatives using bromine (Br₂) in the presence of catalysts like FeBr₃ or Fe, under controlled temperatures (0–50°C) and inert atmospheres .

- Step 2 : Introduction of the bromoethoxy group via nucleophilic substitution, where ethoxide reacts with dibrominated intermediates. Solvents such as DMF or THF are used to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95% by GC/HPLC) .

Q. Key Considerations :

- Excess bromine may lead to over-bromination; stoichiometric control is critical.

- Catalytic FeBr₃ improves regioselectivity for para-substitution .

Q. How does the bromoethoxy group influence the compound’s reactivity in organic synthesis?

Methodological Answer: The bromoethoxy group acts as a bifunctional electrophile:

Q. Experimental Design Tip :

- Kinetic studies (e.g., monitoring via NMR) can quantify reactivity differences between bromine and ethoxy sites. Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilic attack on bromine .

Q. What are the primary applications of this compound in materials science?

Methodological Answer:

- Polymer Chemistry : Acts as a chain-transfer agent in radical polymerization, controlling molecular weight in polystyrene derivatives .

- Fluorophore Synthesis : The aromatic core serves as a scaffold for fluorescent probes. Methoxy and bromine groups modulate electron density, affecting emission wavelengths .

Case Study :

In photoluminescence studies, derivatives of this compound exhibited blue-shifted emission when methoxy groups were replaced with electron-withdrawing substituents .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic aromatic substitution (EAS) be addressed for derivatives?

Methodological Answer: Regioselectivity is influenced by substituent electronic effects:

- Guiding Principle : The methyl group at position 4 is ortho/para-directing, while bromine is meta-directing. Computational DFT calculations predict dominant para-substitution due to steric hindrance .

- Experimental Validation :

- Use competitive EAS reactions with nitrating agents (HNO₃/H₂SO₄) to compare isomer ratios (HPLC analysis).

- Isotopic labeling (e.g., deuterated substrates) tracks substitution patterns via mass spectrometry .

Data Contradiction Note :

Conflicting reports on meta vs. para dominance may arise from solvent polarity effects. Re-evaluate under standardized conditions (e.g., acetonitrile vs. dichloromethane) .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions using this compound?

Methodological Answer:

- Catalyst Selection : Pd(PPh₃)₄ or NiCl₂(dppe) for Suzuki-Miyaura couplings. Ligand bulkiness reduces undesired β-hydride elimination .

- Solvent Optimization : Mixed solvents (toluene/DMF) balance solubility and reaction rates.

- Additives : K₂CO₃ or CsF enhances transmetalation efficiency in aryl boronic acid couplings .

Case Study :

A 2024 study achieved 92% yield in coupling with phenylboronic acid using Pd(OAc)₂/XPhos ligand system at 80°C .

Q. How can computational modeling predict bioactivity of derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., Candida albicans CYP51 for antifungal activity) .

- QSAR Models : Correlate substituent Hammett constants (σ) with MIC values against bacterial strains.

- ADMET Prediction : SwissADME predicts pharmacokinetic profiles, prioritizing derivatives with low hepatotoxicity .

Validation :

Compare in silico results with in vitro assays (e.g., broth microdilution for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.